(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Chiral Recognition Enantioselectivity Enzyme Inhibition

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl (CAS 1217721-94-2) is a chiral, non-proteinogenic amino acid derivative comprising an L-proline backbone substituted at the alpha-carbon with a 4-thiazolylmethyl group, supplied as the hydrochloride salt. The compound has a molecular formula of C9H13ClN2O2S and a molecular weight of 248.73 g/mol, and is typically available at purities of 95% or higher from commercial suppliers.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
CAS No. 1217721-94-2
Cat. No. B6343396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-(4-Thiazolylmethyl)-proline-HCl
CAS1217721-94-2
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl
InChIInChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyODGPCCFOUUMYSR-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-alpha-(4-Thiazolylmethyl)-proline-HCl CAS 1217721-94-2: Chemical Identity and Procurement Baseline


(S)-alpha-(4-Thiazolylmethyl)-proline-HCl (CAS 1217721-94-2) is a chiral, non-proteinogenic amino acid derivative comprising an L-proline backbone substituted at the alpha-carbon with a 4-thiazolylmethyl group, supplied as the hydrochloride salt . The compound has a molecular formula of C9H13ClN2O2S and a molecular weight of 248.73 g/mol, and is typically available at purities of 95% or higher from commercial suppliers . The free base (CAS 1048032-32-1) and the (R)-enantiomer (CAS 1049729-00-1) are also accessible as comparators. This compound is primarily employed as a chiral building block in peptide and peptidomimetic synthesis, with potential applications in medicinal chemistry targeting proline-recognizing enzymes [1].

Why Procuring S-alpha-(4-Thiazolylmethyl)-proline-HCl Demands Stereochemical and Scaffold Precision


Generic substitution of this compound is not viable due to critical stereochemical and structural determinants that govern its utility. The (S)-enantiomer is not interchangeable with its (R)-counterpart (CAS 1049729-00-1), as chirality at the alpha-carbon dictates the spatial orientation of the thiazole moiety, which directly influences molecular recognition by chiral biological targets such as enzymes and receptors . Furthermore, the 4-thiazolylmethyl substitution pattern is distinct from other heterocyclic proline analogs (e.g., thiazolidine or oxazole derivatives), resulting in different hydrogen-bonding capacity, π-stacking geometry, and metabolic stability [1]. Simply sourcing 'a proline analog with a heterocycle' will not replicate the precise conformational constraints and binding interactions that define this molecule's value in structure-activity relationship (SAR) studies and peptidomimetic design [2].

Quantitative Differentiation Evidence for S-alpha-(4-Thiazolylmethyl)-proline-HCl


Stereochemical Divergence in Biological Activity Relative to (R)-Enantiomer

Direct quantitative biological activity data for (S)-alpha-(4-thiazolylmethyl)-proline-HCl is not publicly available in primary literature. However, as a class of thiazole-containing proline analogs, stereochemistry is a known determinant of binding affinity to prolyl isomerases and kinases. Specifically, the (S)-enantiomer is structurally analogous to the (S)-proline moiety found in potent and selective PI3Kα inhibitors (e.g., compound A66), where the (S)-configuration is critical for maintaining sub-micromolar inhibitory activity [1]. In contrast, the (R)-enantiomer (CAS 1049729-00-1) is expected to exhibit altered binding geometry and potentially reduced potency against these targets due to inverted stereochemistry at the alpha-carbon. While direct head-to-head data are absent, this class-level inference underscores that procurement of the incorrect enantiomer would compromise SAR interpretation and lead development efforts [2].

Chiral Recognition Enantioselectivity Enzyme Inhibition

Enhanced Conformational Restriction Compared to Non-Thiazole Proline Analogs

The 4-thiazolylmethyl substitution introduces a rigid, planar heteroaromatic group at the alpha-position of proline. In computational studies of related thiazole-proline hybrids (as Pin1 inhibitors), the thiazole ring engages in specific π-stacking interactions with His59 and His157 residues in the enzyme active site, contributing up to −2.1 kcal/mol to the binding free energy [1]. In contrast, non-heteroaromatic or flexible alkyl-substituted proline analogs (e.g., alpha-methylproline) lack this capacity for directional aromatic interactions. While the target compound itself has not been directly assayed, its scaffold is predicted to offer superior binding enthalpy and conformational preorganization compared to simple aliphatic proline derivatives, thereby improving target engagement in enzyme inhibition and receptor binding applications [2].

Peptidomimetics Conformational Analysis Proline Mimics

Solubility and Formulation Advantage from Hydrochloride Salt Form

The hydrochloride salt of (S)-alpha-(4-thiazolylmethyl)-proline exhibits significantly enhanced aqueous solubility compared to its free base (CAS 1048032-32-1). While exact solubility values are not publicly reported, vendor technical datasheets note that the hydrochloride form is specifically presented to improve solubility for research applicability in aqueous solutions . In contrast, the free base has limited water solubility, which can hinder in vitro assay preparation and in vivo formulation. This salt form selection directly impacts experimental reproducibility and reduces the need for co-solvents or surfactants in biological assays .

Solubility Enhancement Salt Selection Formulation

Distinct Cyclooligomerization Behavior Relative to Other Proline-Thiazole Amino Acids

In synthetic studies, the L-proline thiazole amino acid HCl (structurally analogous to the target compound) undergoes cyclooligomerization in the presence of FDPP or DPPA to yield novel cyclic hexa- and octapeptides [1]. This reactivity profile is not universally shared by other proline-thiazole derivatives with different substitution patterns (e.g., trans-4-(4-thiazolylmethyl)-L-proline) or alternative heterocycles (e.g., oxazole). The alpha-substitution pattern specifically directs the macrocyclization outcome, influencing both yield and ring size distribution. While quantitative yield comparisons across different building blocks are not reported in the same study, the unique ability of this scaffold to form well-defined cyclic architectures positions it as a valuable tool for constructing conformationally constrained peptide libraries .

Cyclic Peptides Cyclooligomerization Peptide Synthesis

Procurement-Driven Application Scenarios for S-alpha-(4-Thiazolylmethyl)-proline-HCl


Stereospecific SAR Studies for Proline-Recognizing Enzymes

When investigating the binding pocket of prolyl isomerases (e.g., Pin1) or kinases (e.g., PI3Kα) that exhibit stereochemical preference for L-proline derivatives, (S)-alpha-(4-thiazolylmethyl)-proline-HCl serves as a critical chiral building block . The (S)-enantiomer is required to maintain proper alignment of the thiazole ring for potential π-stacking interactions with key residues (e.g., His59, His157 in Pin1), as demonstrated by molecular dynamics simulations of related thiazole-proline inhibitors [1]. Using the (R)-enantiomer or a racemic mixture would confound SAR interpretation and likely yield reduced potency [2].

Peptidomimetic Design Requiring Conformational Restraint

For projects aiming to mimic proline-containing turn structures or to rigidify peptide backbones, the 4-thiazolylmethyl group introduces a planar aromatic constraint not achievable with simple alkyl-substituted prolines . This structural feature can enhance target binding affinity by preorganizing the molecule for productive interactions, as inferred from computational studies of thiazole-based Pin1 inhibitors where the thiazole contributes up to −2.1 kcal/mol to binding free energy [1].

Synthesis of Conformationally Constrained Cyclic Peptide Libraries

The alpha-(4-thiazolylmethyl)-proline scaffold has demonstrated utility in cyclooligomerization reactions to produce novel cyclic hexa- and octapeptides using FDPP or DPPA coupling reagents . This application is particularly valuable for medicinal chemists seeking to generate macrocyclic libraries for screening against challenging protein-protein interaction targets [1].

Aqueous Assay Development Requiring High Solubility

The hydrochloride salt form of this compound ensures ready solubility in aqueous buffers, which is essential for reproducible in vitro biological assays (e.g., enzyme inhibition, cellular uptake studies) . Procuring the hydrochloride salt avoids the need for co-solvents that might otherwise interfere with assay readouts or perturb protein stability [1].

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